molecular formula C12H14BrN3O2S B410854 N-allyl-2-[(4-bromophenoxy)acetyl]hydrazinecarbothioamide

N-allyl-2-[(4-bromophenoxy)acetyl]hydrazinecarbothioamide

Cat. No.: B410854
M. Wt: 344.23g/mol
InChI Key: GMEDFBOUGKDRHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2-[(4-bromophenoxy)acetyl]hydrazinecarbothioamide is a synthetic organic compound with the molecular formula C12H14BrN3O2S and a molecular weight of 344.23 g/mol This compound is characterized by the presence of a bromophenoxy group, an acetylamino group, and a prop-2-enylthiourea moiety

Preparation Methods

The synthesis of N-allyl-2-[(4-bromophenoxy)acetyl]hydrazinecarbothioamide involves several steps. One common synthetic route includes the following steps:

    Formation of 4-bromophenoxyacetic acid: This is achieved by reacting 4-bromophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Acetylation: The 4-bromophenoxyacetic acid is then acetylated using acetic anhydride to form 4-bromophenoxyacetyl chloride.

    Amidation: The 4-bromophenoxyacetyl chloride is reacted with prop-2-enylthiourea in the presence of a base such as triethylamine to form the final product, this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

N-allyl-2-[(4-bromophenoxy)acetyl]hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-allyl-2-[(4-bromophenoxy)acetyl]hydrazinecarbothioamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-allyl-2-[(4-bromophenoxy)acetyl]hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

N-allyl-2-[(4-bromophenoxy)acetyl]hydrazinecarbothioamide can be compared with other similar compounds, such as:

    2-aminothiazole-based compounds: These compounds also contain sulfur and nitrogen atoms and exhibit various biological activities, including anticancer and antimicrobial properties.

    4-bromophenoxyacetic acid derivatives: These compounds share the bromophenoxy group and are used in similar applications, including as intermediates in organic synthesis.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H14BrN3O2S

Molecular Weight

344.23g/mol

IUPAC Name

1-[[2-(4-bromophenoxy)acetyl]amino]-3-prop-2-enylthiourea

InChI

InChI=1S/C12H14BrN3O2S/c1-2-7-14-12(19)16-15-11(17)8-18-10-5-3-9(13)4-6-10/h2-6H,1,7-8H2,(H,15,17)(H2,14,16,19)

InChI Key

GMEDFBOUGKDRHI-UHFFFAOYSA-N

SMILES

C=CCNC(=S)NNC(=O)COC1=CC=C(C=C1)Br

Canonical SMILES

C=CCNC(=S)NNC(=O)COC1=CC=C(C=C1)Br

Origin of Product

United States

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